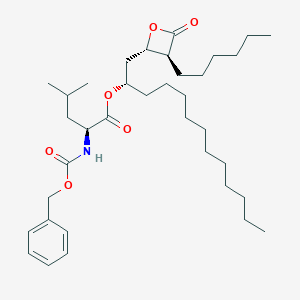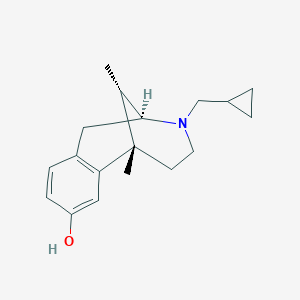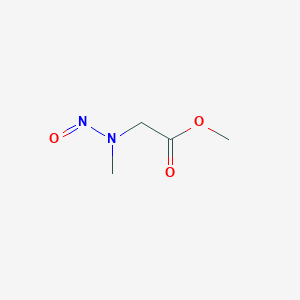
N-Deformyl-N-benzyloxycarbonyl Orlistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Deformyl-N-benzyloxycarbonyl Orlistat (NDBOC-Orlistat) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a lipase inhibitor, meaning it can block the action of lipase enzymes, which are responsible for breaking down dietary fat into smaller molecules. As such, NDBOC-Orlistat has been studied for its possible use in weight management and obesity treatment. Additionally, NDBOC-Orlistat has been investigated for its potential applications in metabolic and cardiovascular diseases, as well as cancer.
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Research and Development
N-Deformyl-N-benzyloxycarbonyl Orlistat is primarily used as an impurity of Orlistat, which is a well-known pancreatic lipase inhibitor . In pharmaceutical research, this compound is essential for studying the pharmacokinetics and metabolic pathways of Orlistat. It helps in understanding the degradation process and the formation of metabolites within the body.
2. Enzyme Inhibition Studies
Due to its role as a lipase inhibitor, researchers utilize this compound to explore the inhibition mechanisms on a molecular level. This can provide insights into designing more effective enzyme inhibitors for treating conditions like obesity .
3. Proteomics
In proteomics, N-Deformyl-N-benzyloxycarbonyl Orlistat can be used to investigate the interaction between proteins and small molecules. It aids in identifying potential binding sites and understanding the conformational changes in proteins upon ligand binding .
4. Metabolic Disease Research
This compound is valuable in metabolic disease research, particularly in the study of lipid metabolism disorders. It can be used to simulate the effects of lipase inhibition in various models, contributing to the development of therapeutic strategies .
5. Chemical Synthesis and Modification
N-Deformyl-N-benzyloxycarbonyl Orlistat serves as a starting material or intermediate in the synthesis of more complex molecules. Its chemical structure allows for modifications that can lead to the discovery of new compounds with potential therapeutic applications .
6. Reference Standard for Quality Control
In the pharmaceutical industry, this compound is used as a reference standard to ensure the quality and purity of Orlistat during production. It’s crucial for validating analytical methods and maintaining consistency in drug formulation .
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCZADOYPEICM-YRCZKMHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564645 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Deformyl-N-benzyloxycarbonyl Orlistat | |
CAS RN |
108051-94-1 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)



